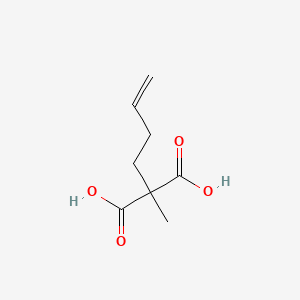![molecular formula C20H20N4O B12233616 2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12233616.png)
2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as substituted piperidines and piperidinones.
Pyridine Derivatives: Compounds with pyridine rings, such as 2-amino-4-(1-piperidine)pyridine derivatives.
Uniqueness
2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of piperidine and pyridine rings, along with the presence of two nitrile groups
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[1-[(3-cyanophenyl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C20H20N4O/c21-12-17-2-1-3-19(10-17)14-24-8-5-16(6-9-24)15-25-20-11-18(13-22)4-7-23-20/h1-4,7,10-11,16H,5-6,8-9,14-15H2 |
InChI Key |
UPOQNVPIRFIVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233534.png)
![6-cyclopropyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12233542.png)
![4-{1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B12233550.png)
![4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12233561.png)
![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-2-carbonyl)piperidine](/img/structure/B12233567.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12233574.png)
![4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12233585.png)

![4-(fluoromethyl)-1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B12233589.png)
![N,5-dimethyl-N-{1-[(1,3-thiazol-5-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12233593.png)
![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)
![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)

![4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12233614.png)
